molecular formula C13H11FO4 B12935588 Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate

Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate

Cat. No.: B12935588
M. Wt: 250.22 g/mol
InChI Key: YXERDGWGVKWUQT-UHFFFAOYSA-N
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Description

Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by its unique structure, which includes an acetyl group at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide . This reaction proceeds under mild conditions and yields the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The exact molecular targets and pathways for this compound may vary depending on its specific application and context.

Comparison with Similar Compounds

Methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

  • Ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
  • 8-Methoxycoumarin-3-carboxamides
  • 7-Hydroxy coumarin derivatives

These compounds share similar structural features but differ in their functional groups and specific biological activities. The presence of the fluorine atom and acetyl group in this compound makes it unique and potentially more effective in certain applications .

Properties

Molecular Formula

C13H11FO4

Molecular Weight

250.22 g/mol

IUPAC Name

methyl 7-acetyl-8-fluoro-2H-chromene-3-carboxylate

InChI

InChI=1S/C13H11FO4/c1-7(15)10-4-3-8-5-9(13(16)17-2)6-18-12(8)11(10)14/h3-5H,6H2,1-2H3

InChI Key

YXERDGWGVKWUQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)C=C(CO2)C(=O)OC)F

Origin of Product

United States

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